REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-])[CH3:3].[K+].[OH:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][CH2:14][C:15]2=[O:18])=[CH:10][CH:9]=1.BrC(C)C.C1C=CC2C(=CC=CC=2O)C=1>CS(C)=O>[CH3:1][CH:2]([O:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][CH2:14][C:15]2=[O:18])=[CH:10][CH:9]=1)[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
23.7 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
ice water
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC=2C(C1)=CC=CC2O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for an additional 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
After stirring for an additional 30 hours
|
Duration
|
30 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×300 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were back-washed with water (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated (vacuum) to an oil residue
|
Type
|
CUSTOM
|
Details
|
Flash chromatographic purification (silica gel, dichloromethane elution) of the residue
|
Type
|
CUSTOM
|
Details
|
yielded 24.0 g (65% yield) of the analytically pure ether product as an oil
|
Name
|
|
Type
|
|
Smiles
|
CC(C)OC1=CC=C2CCCC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |